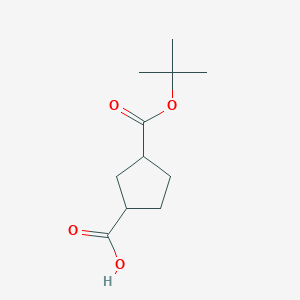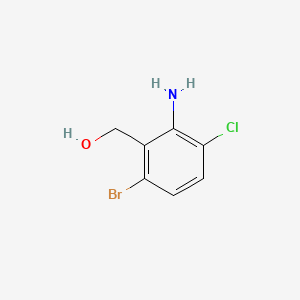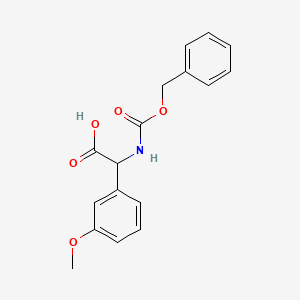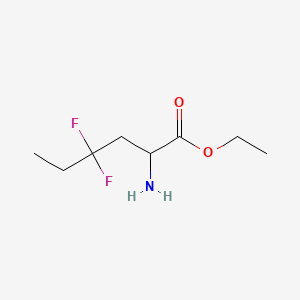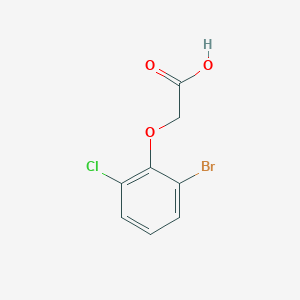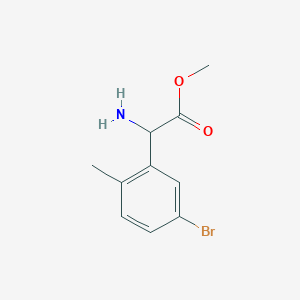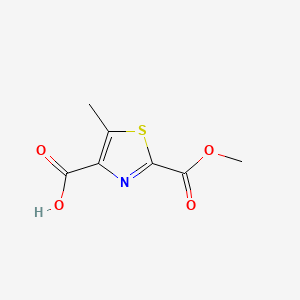![molecular formula C13H10F3NO2 B13543016 ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction between ethyl cyanoacetate and 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an E/Z isomerization to yield the desired (Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of flow reactors also minimizes the formation of by-products and ensures a consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Similar structure but without the cyano group.
Ethyl (Z)-2-cyano-3-[4-(fluoromethyl)phenyl]prop-2-enoate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the combination of the cyano group and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10F3NO2 |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7- |
InChI-Schlüssel |
LTVGCUOWZGIJQG-YFHOEESVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C(F)(F)F)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)

